![molecular formula C16H14O3 B1672489 芬布芬 CAS No. 36330-85-5](/img/structure/B1672489.png)
芬布芬
概述
描述
科学研究应用
Pharmacological Properties
Fenbufen exhibits significant analgesic and anti-inflammatory effects, comparable to other NSAIDs such as aspirin and indomethacin. Research indicates that its efficacy in treating conditions like rheumatoid arthritis is notable, with dosages ranging from 600 mg to 1000 mg daily showing effectiveness similar to higher doses of other NSAIDs . The mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which mediates pain and inflammation .
Clinical Applications
- Pain Management : Fenbufen has been evaluated for its effectiveness in managing postoperative pain. A study comparing oral doses of fenbufen (400 mg and 800 mg) against a placebo demonstrated significant analgesic efficacy, with a majority of participants experiencing at least 50% pain relief within hours of administration .
- Rheumatoid Arthritis : In clinical trials, fenbufen has shown comparable effectiveness to traditional NSAIDs in alleviating symptoms of rheumatoid arthritis while presenting a lower incidence of gastrointestinal side effects . This makes it a viable option for long-term management in patients sensitive to other NSAIDs.
- Immunomodulatory Effects : Recent studies have explored fenbufen's potential beyond pain relief, particularly its immunomodulatory properties. Research indicates that fenbufen may influence cell-mediated immunity and humoral immunity, suggesting its application in treating immune system disorders . In animal models, fenbufen treatment resulted in significant reductions in immune activation markers.
Case Studies
- Postoperative Pain Relief : In a randomized controlled trial involving 90 participants with established postoperative pain, fenbufen demonstrated effective analgesia. Of those receiving 800 mg, 14 out of 16 participants reported substantial pain relief compared to only 6 out of 15 in the placebo group .
- Osteoarthritis Management : A comparative study highlighted that fenbufen at daily doses of 600 mg was as effective as higher doses of aspirin or ibuprofen in managing osteoarthritis symptoms. Participants reported improved mobility and reduced pain levels over the treatment period .
Safety Profile
While fenbufen is generally well-tolerated, some adverse effects have been reported, primarily gastrointestinal disturbances such as heartburn and nausea . Its safety profile appears favorable compared to other NSAIDs, making it suitable for patients who may be at risk for gastrointestinal complications.
Innovative Formulations
Recent advancements have focused on enhancing the solubility and bioavailability of fenbufen through novel formulations. For instance, the development of fenbufen meglumine salt has shown promise in improving water solubility, thus facilitating better absorption and therapeutic efficacy in clinical settings .
作用机制
芬布芬通过抑制环氧合酶发挥作用,环氧合酶负责产生引起炎症的前列腺素 。通过阻止前列腺素的形成,芬布芬可以减轻炎症和疼痛。 芬布芬的主要分子靶标是环氧合酶,所涉及的途径是抑制前列腺素合成 。
生化分析
Biochemical Properties
Fenbufen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, Fenbufen reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Fenbufen interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .
Cellular Effects
Fenbufen exerts its effects on various types of cells, including immune cells, endothelial cells, and fibroblasts. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fenbufen inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, Fenbufen affects cellular metabolism by altering the levels of metabolic intermediates and enzymes involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of Fenbufen involves its binding to the active sites of cyclooxygenase enzymes, leading to their inhibition. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. Fenbufen also modulates the activity of other enzymes and signaling molecules, such as lipoxygenases and peroxisome proliferator-activated receptors (PPARs), which further contribute to its anti-inflammatory effects. Additionally, Fenbufen can influence gene expression by altering the activity of transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenbufen change over time due to its stability, degradation, and long-term impact on cellular function. Fenbufen is relatively stable under physiological conditions, but it can undergo metabolic degradation in the liver, leading to the formation of various metabolites. Long-term studies have shown that Fenbufen can have sustained anti-inflammatory effects, but prolonged use may also lead to adverse effects on cellular function, such as hepatotoxicity and gastrointestinal toxicity .
Dosage Effects in Animal Models
The effects of Fenbufen vary with different dosages in animal models. At therapeutic doses, Fenbufen effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, Fenbufen can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and liver damage. Threshold effects have been observed, where the therapeutic benefits of Fenbufen plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .
Metabolic Pathways
Fenbufen is involved in various metabolic pathways, including its conversion to active metabolites in the liver. The primary metabolic pathway involves the oxidation of Fenbufen to form 4’-hydroxyfenbufen, which retains anti-inflammatory activity. This process is mediated by cytochrome P450 enzymes, particularly CYP2C9. Fenbufen and its metabolites can also undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Fenbufen .
Transport and Distribution
Fenbufen is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is a major binding protein that facilitates the transport of Fenbufen in the bloodstream. Fenbufen can also interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which influence its uptake and efflux in various tissues. The distribution of Fenbufen is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of Fenbufen affects its activity and function. Fenbufen can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. This localization is influenced by targeting signals and post-translational modifications. For example, Fenbufen can undergo phosphorylation, which affects its interaction with specific organelles and proteins. The subcellular localization of Fenbufen plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .
准备方法
芬布芬可以通过在 Friedel-Crafts 条件下用琥珀酸酐酰化联苯来合成 。该反应涉及使用氯化铝作为催化剂。一般的反应方案如下:
酰化反应: 联苯在氯化铝的存在下与琥珀酸酐反应,生成 4-(4-联苯基)-4-氧代丁酸。
纯化: 然后通过重结晶纯化产物,得到纯净的芬布芬。
工业生产方法遵循类似的合成路线,但已针对大规模生产进行了优化,以确保高产率和高纯度。
化学反应分析
芬布芬会经历各种化学反应,包括:
氧化: 芬布芬可以被氧化,形成其相应的羧酸衍生物。
还原: 芬布芬的还原会导致醇衍生物的形成。
取代: 芬布芬可以发生取代反应,特别是在芳环上,形成各种取代衍生物。
这些反应中常用的试剂包括铬酸等氧化剂和氢化锂铝等还原剂。 这些反应形成的主要产物包括 4-联苯乙酸及其衍生物 。
相似化合物的比较
芬布芬与其他非甾体类抗炎药(如布洛芬、芬必得和萘普生)进行了比较。一些关键的比较要点包括:
生物活性
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It is primarily used for the treatment of inflammatory conditions and pain management. This article delves into the biological activity of fenbufen, focusing on its mechanisms, efficacy in clinical studies, safety profile, and structure-activity relationships.
Fenbufen acts as a prodrug with minimal intrinsic cyclooxygenase (COX) activity. Its primary active metabolite, biphenylacetic acid, serves as a potent inhibitor of prostaglandin synthesis. This mechanism is crucial as it reduces inflammation and pain without exposing the gastrointestinal tract to high concentrations of active compounds, thereby minimizing ulcerogenic potential .
Pain Relief
A study evaluated the efficacy of oral fenbufen in managing acute postoperative pain. Participants received either 800 mg or 400 mg doses, with results indicating that both doses provided significant analgesic effects compared to placebo. However, the small sample size (90 participants) limited the robustness of these findings .
- Efficacy Results :
- 800 mg Fenbufen : 14 out of 16 participants achieved at least 50% pain relief.
- 400 mg Fenbufen : 11 out of 15 participants experienced similar relief.
- Placebo : Only 6 out of 15 participants reported significant pain relief.
Adverse effects included mild gastrointestinal symptoms, such as heartburn and nausea, particularly at the higher dosage .
Anti-inflammatory Activity
Fenbufen's anti-inflammatory effects have been demonstrated across various animal models. In laboratory tests involving mice and guinea pigs, fenbufen exhibited significant activity against inflammation, comparable to other NSAIDs like indomethacin .
Structure-Activity Relationships
Research has shown that modifications to the fenbufen structure can enhance its biological activity. For instance, the synthesis of alkyl-substituted fenbufen amide analogs revealed that increasing the length of the alkyl chain correlated with increased cytotoxic effects on cancer cell lines. The octyl fenbufen amide exhibited the highest cytotoxicity, with nearly 70% cell viability loss at a concentration of 30 μM .
Table: Cytotoxic Effects of Fenbufen Analogues
Compound | Cytotoxic Concentration (μM) | % Cell Viability Loss |
---|---|---|
Fenbufen | 10-100 | None |
Methyl Fenbufen Amide | 100 | Significant |
Octyl Fenbufen Amide | 30 | ~70% |
Safety Profile
Fenbufen has been evaluated for safety in clinical studies involving over 2,600 patients. The overall incidence of gastrointestinal adverse effects was lower than that observed with other NSAIDs like aspirin and indomethacin. Notably, cutaneous disorders were more frequently reported during the initial month but stabilized thereafter .
- Key Safety Findings :
- Lower gastrointestinal adverse events compared to traditional NSAIDs.
- No reports of drug-related jaundice or significant changes in laboratory parameters over prolonged use.
属性
IUPAC Name |
4-oxo-4-(4-phenylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023043 | |
Record name | Fenbufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-85-5 | |
Record name | Fenbufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenbufen [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenbufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fenbufen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenbufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenbufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
Record name | Fenbufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。